molecular formula C18H25N5O5S2 B2609519 Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689751-79-9

Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2609519
CAS RN: 689751-79-9
M. Wt: 455.55
InChI Key: LQUVRFROEHBYON-UHFFFAOYSA-N
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Description

Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C18H25N5O5S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization and Pharmacological Properties

Research involving the synthesis of 1,2,4-triazole derivatives, such as the cyclization of specific thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, showcases the structural versatility and potential pharmacological applications of these compounds. Compounds derived from 1,2,4-triazole have been studied for their effects on the central nervous system (CNS) in mice, indicating a potential for developing CNS-active drugs (Maliszewska-Guz et al., 2005).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of novel 1,2,4-triazole derivatives have been a significant area of research. These studies involve the preparation of Schiff bases from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Mange et al., 2013).

Photodecomposition Studies

Investigations into the photodecomposition of sulfamethoxazole, a closely related sulfonamide, have provided insights into the stability and degradation pathways of such compounds under environmental conditions. This research is crucial for understanding the environmental impact and degradation behavior of sulfonamide-based pharmaceuticals (Zhou & Moore, 1994).

Antitumor Activities

The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains have been explored for their antitumor activities. Such studies highlight the potential therapeutic applications of 1,2,4-triazole derivatives in cancer treatment, emphasizing the importance of structural modification for enhancing biological activity (Hu et al., 2008).

Nanofiltration Membrane Development

Research into novel sulfonated thin-film composite nanofiltration membranes for dye solution treatment incorporates sulfonated aromatic diamine monomers, demonstrating the compound's utility in environmental applications, particularly in water treatment and purification technologies (Liu et al., 2012).

properties

IUPAC Name

methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5S2/c1-5-23(6-2)30(26,27)14-9-7-13(8-10-14)17(25)19-11-15-20-21-18(22(15)3)29-12-16(24)28-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUVRFROEHBYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate

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